N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine
Description
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines a benzodioxin moiety with a pyrazolo[1,5-a]pyrazine core, making it a subject of study for its biological activities and potential therapeutic uses.
Properties
Molecular Formula |
C17H18N4O2 |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine |
InChI |
InChI=1S/C17H18N4O2/c1-12-9-14-17(18-5-6-21(14)19-12)20(2)11-13-3-4-15-16(10-13)23-8-7-22-15/h3-6,9-10H,7-8,11H2,1-2H3 |
InChI Key |
QNWKETGIVSRPJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN=C(C2=C1)N(C)CC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine typically involves multiple steps, starting with the preparation of the benzodioxin and pyrazolo[1,5-a]pyrazine intermediates. One common route involves the reaction of 1,4-benzodioxane-6-amine with various alkylating agents under basic conditions to form the benzodioxin intermediate . This intermediate is then coupled with a pyrazolo[1,5-a]pyrazine derivative through a series of nucleophilic substitution reactions, often using N,N-dimethylformamide as the solvent and lithium hydride as the base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzodioxin moiety, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological activities and applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to alterations in cellular signaling pathways and physiological responses. For example, it may inhibit cholinesterase enzymes, thereby increasing the levels of neurotransmitters in the brain and potentially improving cognitive function .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide: Shares the benzodioxin moiety but differs in the pyrazine core.
N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides: Similar benzodioxin structure with different substituents
Uniqueness
N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,2-dimethylpyrazolo[1,5-a]pyrazin-4-amine is unique due to its specific combination of the benzodioxin and pyrazolo[1,5-a]pyrazine moieties, which confer distinct biological activities and potential therapeutic benefits. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
